molecular formula C12H8N2O2 B3356443 5H-Pyrido[4,3-b]indole-3-carboxylic acid CAS No. 66646-27-3

5H-Pyrido[4,3-b]indole-3-carboxylic acid

Cat. No.: B3356443
CAS No.: 66646-27-3
M. Wt: 212.2 g/mol
InChI Key: IKPKUJJSUSCALP-UHFFFAOYSA-N
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Description

5H-Pyrido[4,3-b]indole-3-carboxylic acid is a complex organic compound belonging to the indole family, characterized by its fused pyridine and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrido[4,3-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted indole derivatives under acidic or basic conditions. Another method involves the condensation of pyridine derivatives with indole precursors in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are often employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrido[4,3-b]indole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound exhibits biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to develop derivatives of this compound for therapeutic use, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5H-Pyrido[4,3-b]indole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 1-methyl-9H-pyrido[3,4-b]indole

  • 1,2,3,4-tetrahydro-3-methyl-5H-pyrido[3,2-b]indole-5-carboxylic acid

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Properties

IUPAC Name

5H-pyrido[4,3-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPKUJJSUSCALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=C(C=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496706
Record name 5H-Pyrido[4,3-b]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66646-27-3
Record name 5H-Pyrido[4,3-b]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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